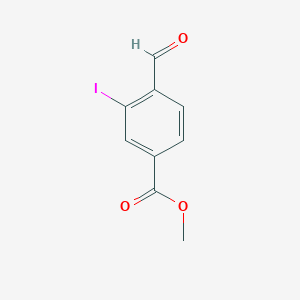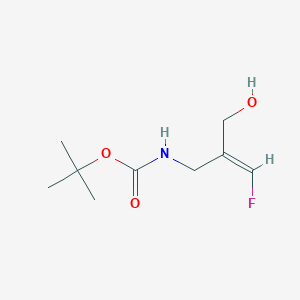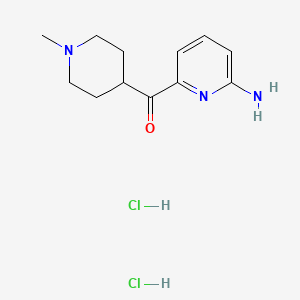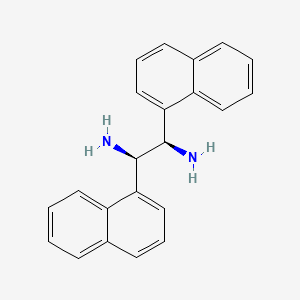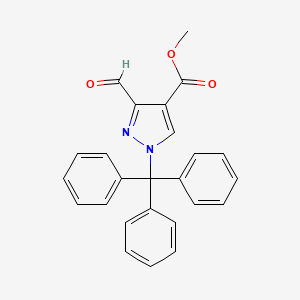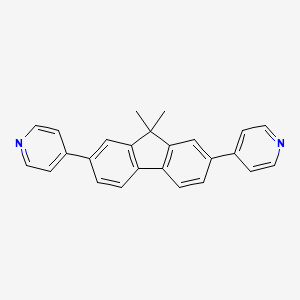
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine
Overview
Description
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine is an organic compound that features a fluorene core substituted with two pyridine rings at the 2,7-positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene and pyridine derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Coordination Chemistry: The compound serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable complexes that exhibit unique electronic and photophysical properties. The compound’s structure allows for π-π stacking interactions, which are crucial in the formation of supramolecular assemblies and materials with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
2,7-Di(pyridin-4-yl)-9H-fluorene: A similar compound with pyridine rings at the 2,7-positions but without the dimethyl substitution at the 9-position.
9,9-Dimethyl-2,7-dibromofluorene: A brominated derivative used as an intermediate in the synthesis of various organic compounds.
Uniqueness
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine is unique due to its combination of a fluorene core with dimethyl substitution and pyridine rings. This structure imparts distinct electronic properties and enhances its ability to participate in π-π stacking interactions, making it valuable in the design of advanced materials and coordination complexes.
Properties
IUPAC Name |
4-(9,9-dimethyl-7-pyridin-4-ylfluoren-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-25(2)23-15-19(17-7-11-26-12-8-17)3-5-21(23)22-6-4-20(16-24(22)25)18-9-13-27-14-10-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAUYADAWIBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


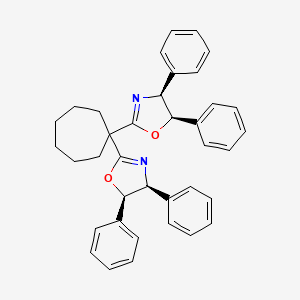



![1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B8222698.png)
